4-Methoxybenzaldehyde oxime
Overview
Description
4-Methoxybenzaldehyde oxime: is an organic compound with the molecular formula C8H9NO2 . It is derived from 4-methoxybenzaldehyde and hydroxylamine. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other organic compounds.
Scientific Research Applications
4-Methoxybenzaldehyde oxime has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: It is used in the production of dyes, fragrances, and plastic additives.
Safety and Hazards
4-Methoxybenzaldehyde oxime may be harmful to aquatic life with long-lasting effects . It is advised against use in food, drugs, pesticides, or biocidal products . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water . If ingested, it is advised to clean the mouth with water and drink plenty of water afterwards .
Mechanism of Action
Target of Action
Oximes in general are known to interact with aldehydes and ketones, forming a new compound through a process known as oxime formation .
Mode of Action
The mode of action of 4-Methoxybenzaldehyde oxime involves a reaction with aldehydes and ketones to form oximes . In these reactions, nitrogen acts as the nucleophile instead of oxygen. The oxygen does act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Oxime ethers, a class of compounds containing the >c=n-o-r moiety, have been associated with bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities .
Result of Action
The formation of oximes is known to result in the creation of a new compound with potentially different properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxybenzaldehyde oxime can be synthesized through the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or methanol. The reaction conditions often involve heating the mixture to reflux for several hours to ensure complete conversion of the aldehyde to the oxime.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve a continuous flow process to optimize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxybenzoic acid.
Reduction: It can be reduced to form 4-methoxybenzylamine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 4-Methoxybenzoic acid.
Reduction: 4-Methoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
4-Methoxybenzaldehyde: The parent compound from which 4-methoxybenzaldehyde oxime is derived.
4-Methoxybenzoic acid: An oxidation product of this compound.
4-Methoxybenzylamine: A reduction product of this compound.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions and its versatility as an intermediate in organic synthesis. Its stability and reactivity make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(NE)-N-[(4-methoxyphenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8-4-2-7(3-5-8)6-9-10/h2-6,10H,1H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOSHPAYNZBSFO-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303874 | |
Record name | (E)-4-Methoxybenzaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3717-21-3, 3235-04-9, 3717-22-4 | |
Record name | (E)-4-Methoxybenzaldehyde oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3717-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Anisaldehyde oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003235049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | syn-p-Anisaldoxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136033 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | anti-p-Anisaldoxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Methoxybenzaldehyde oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-4-Methoxybenzaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-anisaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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